molecular formula C24H21ClN4O4 B11448803 ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11448803
M. Wt: 464.9 g/mol
InChI Key: KBSCVEBVPSGIHF-UHFFFAOYSA-N
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Description

The compound ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a mouthful, but let’s break it down. Its systematic name can be intimidating, so we’ll refer to it as ethyl (2-chlorobenzoyl)acetate for simplicity. This compound belongs to the ester class and contains both an aromatic benzene ring and a carbonyl group. The IUPAC name for this compound is ethyl 3-(2-chlorophenyl)-3-oxopropanoate .

Preparation Methods

Synthetic Routes::

    Acylation Reaction: The synthesis typically involves acylating ethyl acetate with 2-chlorobenzoyl chloride. This reaction forms the ester linkage between the acyl group and the ethyl moiety.

      Reaction: CH3COOC2H5+ClC6H4COClCH3COOC2H5+ClC6H4COOC2H5\text{CH}_3\text{COOC}_2\text{H}_5 + \text{ClC}_6\text{H}_4\text{COCl} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{ClC}_6\text{H}_4\text{COOC}_2\text{H}_5CH3​COOC2​H5​+ClC6​H4​COCl→CH3​COOC2​H5​+ClC6​H4​COOC2​H5​

Industrial Production::
  • Ethyl (2-chlorobenzoyl)acetate is not produced on a large scale industrially. it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group can undergo oxidation reactions.

    Hydrosilylation: It can participate in hydrosilylation reactions.

    Other Transformations: Ethyl (2-chlorobenzoyl)acetate can react with various nucleophiles and undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Hydrosilylation: Hydrosilanes (e.g., triethylsilane) in the presence of a catalyst (e.g., platinum-based catalysts).

Major Products::
  • Oxidation: The corresponding carboxylic acid.
  • Hydrosilylation: Silylethyl (2-chlorobenzoyl)acetate.

Scientific Research Applications

    Chemistry: Ethyl (2-chlorobenzoyl)acetate serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It may find applications in drug discovery and chemical biology.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: Although not directly used, its derivatives play a role in various industrial processes.

Mechanism of Action

  • The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

  • Ethyl (2-chlorobenzoyl)acetate shares similarities with other esters, but its unique structure sets it apart.

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H21ClN4O4/c1-4-33-24(32)17-13-16-20(26-19-11-7-8-12-28(19)23(16)31)29(14(2)3)21(17)27-22(30)15-9-5-6-10-18(15)25/h5-14H,4H2,1-3H3

InChI Key

KBSCVEBVPSGIHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Cl)C(C)C

Origin of Product

United States

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